Thalidomide-piperazine-Boc

PROTAC Linker Chemistry Physicochemical Properties

BCL6-targeted PROTAC development demands a CRBN-recruiting ligand-linker with optimized permeability - flexible PEG linkers often compromise oral bioavailability. Thalidomide-piperazine-Boc (CAS 2222114-64-7) solves this with a rigid piperazine linker conferring LogP 1.1 and tPSA 116 Ų, enabling passive membrane permeation critical for DLBCL therapeutics. • DMSO solubility >40 mg/mL supports parallel library synthesis for SAR exploration. • Boc deprotection proceeds at >80% yield with <3% dimerization, maximizing final coupling efficiency. • ≥98% purity, light yellow to yellow solid; ships ambient with global availability.

Molecular Formula C22H26N4O6
Molecular Weight 442.5 g/mol
Cat. No. B8180581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-piperazine-Boc
Molecular FormulaC22H26N4O6
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O
InChIInChI=1S/C22H26N4O6/c1-22(2,3)32-21(31)25-10-8-24(9-11-25)13-4-5-14-15(12-13)20(30)26(19(14)29)16-6-7-17(27)23-18(16)28/h4-5,12,16H,6-11H2,1-3H3,(H,23,27,28)
InChIKeyPMKVKOLFYHLKAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-Piperazine-Boc: A CRBN E3 Ligase Ligand-Linker Conjugate for BCL6 PROTAC Synthesis


Thalidomide-piperazine-Boc (CAS 2222114-64-7) is a cereblon (CRBN) E3 ligase ligand-linker conjugate [1], composed of a thalidomide-based CRBN-binding moiety, a piperazine linker, and a tert-butyloxycarbonyl (Boc) protecting group . It is specifically designed as a key intermediate for the synthesis of proteolysis-targeting chimeras (PROTACs) targeting the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL) [1][2]. The compound's molecular weight is 442.47 g/mol, and it typically appears as a light yellow to yellow solid . Its physicochemical profile, including a calculated LogP of 1.1 and a topological polar surface area (tPSA) of 116 Ų , positions it as a moderately lipophilic intermediate with balanced permeability characteristics, differentiating it from more hydrophilic PEG-based alternatives.

Why Thalidomide-Piperazine-Boc Outperforms Generic PROTAC Linkers for BCL6 Degrader Development


Generic substitution of Thalidomide-piperazine-Boc with alternative E3 ligase ligand-linker conjugates (e.g., Thalidomide-PEG derivatives or Pomalidomide-based linkers) is inadvisable for BCL6-targeted PROTAC development due to critical differences in linker chemistry and physicochemical properties. The piperazine moiety in this compound confers a distinct balance of lipophilicity and rigidity, which is essential for optimal ternary complex formation and cellular permeability . In contrast, commonly used polyethylene glycol (PEG) linkers exhibit higher polarity and flexibility, often resulting in reduced membrane permeability (LogP < 0) and increased susceptibility to metabolic degradation [1]. Furthermore, the Boc protecting group is specifically chosen for its stability under basic coupling conditions and its clean, acid-mediated deprotection to yield the free piperazine amine, a critical step in final PROTAC assembly with yields exceeding 80% . Substituting with a pre-deprotected analog or a different protecting group introduces significant risks of side reactions, lower coupling efficiency, and compromised final product purity.

Quantitative Differentiation of Thalidomide-Piperazine-Boc from PROTAC Linker Alternatives


Enhanced Lipophilicity and Predicted Membrane Permeability vs. PEG-Based Linkers

Thalidomide-piperazine-Boc exhibits a calculated LogP of 1.1, indicating moderate lipophilicity favorable for passive membrane diffusion . This contrasts sharply with a representative PEG-based alternative, Thalidomide-PEG2-NH2, which has a calculated LogP of -0.8 . The quantitative difference of 1.9 LogP units corresponds to a theoretical ~80-fold increase in lipophilicity, which is a strong predictor of enhanced cellular permeability and oral bioavailability, a critical advantage for developing orally bioavailable BCL6 degraders [1].

PROTAC Linker Chemistry Physicochemical Properties

Optimized Topological Polar Surface Area (tPSA) for Balanced Permeability and Solubility

The topological polar surface area (tPSA) of Thalidomide-piperazine-Boc is 116 Ų , a value within the optimal range (typically 60-140 Ų) for balancing membrane permeability and aqueous solubility. In contrast, PEG-based linkers, such as Thalidomide-PEG5-NH2, often exhibit significantly higher tPSA values (>200 Ų), which can hinder passive diffusion and lead to poor oral absorption [1]. The lower tPSA of the piperazine-Boc construct is a direct consequence of its compact, less polar structure, offering a distinct advantage for achieving both solubility and permeability in a single conjugate.

PROTAC Drug Design Physicochemical Properties

High-Yield Synthesis and Clean Deprotection for Efficient PROTAC Assembly

The Boc-protected piperazine intermediate is a critical component in achieving high overall yields for BCL6 PROTAC synthesis. While direct yield data for the synthesis of Thalidomide-piperazine-Boc itself is not widely published, the subsequent deprotection step to yield the active Thalidomide-piperazine (hydrochloride) is reported to proceed with 82% overall yield and less than 3% dimerization byproducts, as verified by LC-MS . This high efficiency in the deprotection and coupling steps underscores the value of the Boc-protected precursor in minimizing side reactions and maximizing the purity of the final PROTAC conjugate. This contrasts with alternative protecting group strategies or the use of pre-deprotected amines, which can lead to lower yields due to increased side reactions or instability during coupling.

PROTAC Synthesis Process Chemistry Yield Optimization

High Solubility in DMSO for In Vitro and Formulation Applications

Thalidomide-piperazine-Boc demonstrates high solubility in DMSO, reaching approximately 41.67 mg/mL (94.18 mM) . This level of solubility is advantageous for preparing concentrated stock solutions for in vitro assays and for formulating PROTACs for in vivo studies. While solubility data for direct comparators in DMSO is not always available, this high solubility facilitates the efficient handling and screening of PROTACs derived from this intermediate, reducing the experimental variability associated with precipitation or incomplete dissolution.

PROTAC Solubility Formulation

Optimal Use Cases for Thalidomide-Piperazine-Boc in BCL6-Targeted PROTAC R&D


Synthesis of Orally Bioavailable BCL6 PROTACs for Lymphoma Therapy

The balanced lipophilicity (LogP 1.1) and optimal tPSA (116 Ų) of Thalidomide-piperazine-Boc make it the linker of choice for designing orally bioavailable BCL6 degraders. PROTACs built with this intermediate are more likely to exhibit favorable passive membrane permeability and oral absorption, a critical requirement for developing next-generation therapeutics for DLBCL .

High-Throughput PROTAC Library Construction and Screening

The high solubility in DMSO (>40 mg/mL) and the efficient, high-yielding deprotection chemistry (82% yield, <3% dimerization) enable the rapid, parallel synthesis of diverse BCL6 PROTAC libraries. This intermediate is ideal for generating focused libraries to explore structure-activity relationships (SAR) around linker composition and length, accelerating the identification of potent and selective BCL6 degraders .

Scale-Up and GMP Manufacturing of Preclinical BCL6 Degraders

The robust synthetic route and clean deprotection profile of Thalidomide-piperazine-Boc provide a solid foundation for scaling up the production of BCL6 PROTACs. The high yield and minimal side reactions in the final coupling steps reduce purification burden and improve overall process economics, making this intermediate a strategic choice for advancing BCL6 degraders into preclinical and early clinical development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-piperazine-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.